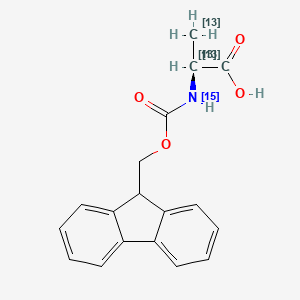

Fmoc-Ala-OH-13C3,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO4 |

|---|---|

Molecular Weight |

315.30 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1,11+1,17+1,19+1 |

InChI Key |

QWXZOFZKSQXPDC-SCMTXWLBSA-N |

Isomeric SMILES |

[13CH3][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-Ala-OH-13C3,15N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Ala-OH-13C3,15N is a stable isotope-labeled derivative of the amino acid alanine (B10760859), specifically designed for advanced research applications in proteomics, drug development, and metabolic studies. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use.

Core Concepts

This compound is a non-radioactive, heavy-isotope-labeled version of N-α-(9-fluorenylmethoxycarbonyl)-L-alanine. The key feature of this compound is the incorporation of three Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope, replacing the naturally abundant ¹²C and ¹⁴N atoms. This isotopic enrichment results in a precise mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry-based applications. The "Fmoc" (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group makes it suitable for use in Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique in creating synthetic peptides.

Physicochemical Properties

The introduction of stable isotopes does not significantly alter the chemical reactivity of the molecule compared to its unlabeled counterpart.[1] This allows for its direct substitution in established experimental protocols without the need for significant modifications.

| Property | Value | Reference |

| Molecular Formula | C₁₅[¹³C]₃H₁₇[¹⁵N]O₄ | [] |

| Molecular Weight | 315.3 g/mol | [3][4] |

| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | [5] |

| Chemical Purity | ≥98% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like DMF | |

| Storage | 2-8°C, desiccated |

Applications in Research and Development

The primary applications of this compound stem from its utility as an internal standard and a tracer in complex biological systems.

-

Quantitative Proteomics: It is extensively used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. By incorporating the heavy-labeled alanine into proteins in one cell population, researchers can accurately quantify differences in protein abundance between different cell states when compared to a control population grown with unlabeled alanine. This is crucial for biomarker discovery and understanding cellular responses to stimuli or disease.

-

Metabolic Flux Analysis: As a metabolic tracer, it allows for the tracking of alanine through various metabolic pathways. By analyzing the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can elucidate the dynamics of cellular metabolism.

-

Peptide Synthesis: It serves as a building block for the synthesis of isotopically labeled peptides. These heavy peptides are indispensable as internal standards for the absolute quantification of proteins and peptides by mass spectrometry, particularly in targeted proteomics assays like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM).

-

Biomolecular NMR: The presence of ¹³C and ¹⁵N makes it suitable for use in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy to aid in structural and dynamic studies of peptides and proteins.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual coupling of this compound onto a solid support resin during peptide synthesis.

Materials:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Coupling of this compound:

-

In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x) to remove unreacted reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis: Confirm the successful incorporation and purity of the labeled peptide by mass spectrometry. The resulting peptide will exhibit a mass shift corresponding to the number of incorporated ¹³C and ¹⁵N isotopes.

Quantitative Proteomics Workflow using a Labeled Peptide Standard

This workflow describes the use of a synthetic peptide containing this compound as an internal standard for quantifying a target protein in a complex biological sample.

Procedure:

-

Protein Extraction: Extract total protein from the cell or tissue sample of interest.

-

Protein Digestion: Digest the extracted proteins into peptides using a protease such as trypsin.

-

Spiking of Labeled Standard: Add a known amount of the purified, heavy-labeled synthetic peptide (containing the ¹³C and ¹⁵N labeled alanine) to the digested sample.

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

The heavy-labeled peptide will co-elute with its endogenous, light counterpart.

-

-

Quantification:

-

In the mass spectrometer, both the light and heavy peptides will be fragmented.

-

By comparing the signal intensities of the fragment ions from the light (endogenous) and heavy (standard) peptides, the absolute quantity of the endogenous peptide, and thus the target protein, can be determined.

-

Visualizations

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Caption: Quantitative Proteomics Workflow with Labeled Standard.

References

Fmoc-Ala-OH-13C3,15N: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Ala-OH-13C3,15N, a stable isotope-labeled amino acid derivative crucial for contemporary proteomics and drug development research. Targeted at researchers, scientists, and professionals in the field, this document outlines the core chemical properties, synthesis, and experimental applications of this compound, with a focus on its role in solid-phase peptide synthesis.

Core Compound Properties

This compound is a derivative of the amino acid L-alanine, where the amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3] Critically, the three carbon atoms of the alanine (B10760859) backbone and the nitrogen atom are replaced with their stable isotopes, ¹³C and ¹⁵N, respectively.[4][5] This isotopic labeling makes it a powerful tool for quantitative analysis in mass spectrometry-based proteomics and for structural studies using nuclear magnetic resonance (NMR).[4]

| Property | Value | Reference |

| Molecular Formula | C₁₅[¹³C]₃H₁₇[¹⁵N]O₄ | [6] |

| Molecular Weight | 315.30 g/mol | [][8] |

| Isotopic Purity (¹³C) | ≥99 atom % | [5] |

| Isotopic Purity (¹⁵N) | ≥98 atom % | [5] |

| Chemical Purity | ≥98% | [8] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 155-158 °C | [5] |

| Storage Temperature | 2-8°C | [5] |

| Solubility | Soluble in water | [1] |

| Applications | Solid-phase peptide synthesis, proteomics, biomolecular NMR | [1][5][8] |

Chemical Structure

The chemical structure of this compound is depicted below. The Fmoc group is attached to the nitrogen atom, providing a temporary protecting group that is stable under various reaction conditions but can be readily removed with a base, typically piperidine (B6355638).[1]

Caption: Chemical structure of this compound.

Synthesis and Preparation

The synthesis of this compound involves the protection of the amino group of isotopically labeled L-alanine (L-alanine-¹³C₃,¹⁵N) with an Fmoc group. A common method for this is the reaction of the labeled L-alanine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like sodium bicarbonate or sodium carbonate in a mixed solvent system such as water and dioxane.[9][10]

General Synthesis Pathway:

Caption: General synthesis pathway for this compound.

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] This technique allows for the stepwise assembly of a peptide chain on a solid resin support. The incorporation of the isotopically labeled alanine residue at a specific position in the peptide sequence enables its use as an internal standard for quantitative mass spectrometry or for NMR structural analysis.

Detailed SPPS Workflow:

The following protocol outlines the key steps for incorporating this compound into a peptide sequence.

-

Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least one hour to allow for increased accessibility of the reactive sites.

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the N-terminus of the growing peptide chain attached to the resin.

-

This is achieved by treating the resin with a 20% solution of piperidine in DMF for approximately 15-30 minutes.

-

Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.

-

-

Amino Acid Activation and Coupling:

-

Activate the carboxyl group of this compound to facilitate the formation of a peptide bond.

-

Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

Add the activated this compound solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF to remove any unreacted reagents.

-

-

Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride (B1165640) and a base.

-

-

Repeat Cycle:

-

Repeat steps 2 and 3 with the subsequent amino acids in the desired sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups.

-

This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers to protect sensitive amino acid residues.

-

-

Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

-

SPPS Workflow Diagram:

Caption: Workflow for incorporating this compound via SPPS.

Conclusion

This compound is an indispensable tool for modern biochemical and pharmaceutical research. Its stable isotopic labels provide a means for accurate quantification and detailed structural analysis of peptides and proteins. The well-established protocols for its incorporation via Fmoc-based solid-phase peptide synthesis make it a versatile and reliable reagent for a wide range of applications in drug discovery and development.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Biosynthetic incorporation of 15N and 13C for assignment and interpretation of nuclear magnetic resonance spectra of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. lifetein.com [lifetein.com]

- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Alanine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]

- 10. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

Fmoc-Ala-OH-13C3,15N molecular weight

An in-depth guide to the molecular weight of isotopically labeled Fmoc-Alanine, specifically Fmoc-Ala-OH-13C3,15N, designed for researchers, scientists, and professionals in drug development.

Core Data Summary

This section provides a comparative summary of the molecular properties of standard Fmoc-Ala-OH and its isotopically labeled counterpart, this compound. The data is presented to facilitate easy reference and comparison.

| Property | Fmoc-Ala-OH (Standard) | This compound (Isotopically Labeled) |

| Molecular Formula | C₁₈H₁₇NO₄[1][2][3] | [¹³C]₃[¹²C]₁₅H₁₇[¹⁵N]O₄ |

| Average Molecular Weight ( g/mol ) | 311.33[1] | Approx. 315.34 |

| Monoisotopic Mass (Da) | 311.1158 | 315.1229 |

Methodology for Molecular Weight Calculation

The determination of the molecular weight of an isotopically labeled compound requires a precise calculation based on the atomic masses of the specific isotopes incorporated, rather than the average atomic weights of the elements.

Standard Fmoc-Ala-OH Monoisotopic Mass Calculation

The monoisotopic mass is calculated by summing the masses of the most abundant naturally occurring isotopes of each element in the molecule.

-

Formula: C₁₈H₁₇NO₄

-

Isotopes and their masses:

-

Carbon (¹²C): 12.000000 Da

-

Hydrogen (¹H): 1.007825 Da

-

Nitrogen (¹⁴N): 14.003074 Da

-

Oxygen (¹⁶O): 15.994915 Da

-

-

Calculation: (18 × 12.000000) + (17 × 1.007825) + (1 × 14.003074) + (4 × 15.994915) = 311.1158 Da

This compound Monoisotopic Mass Calculation

For the isotopically labeled molecule, the masses of three ¹²C atoms and one ¹⁴N atom are replaced with the masses of three ¹³C atoms and one ¹⁵N atom.

-

Formula: [¹³C]₃[¹²C]₁₅H₁₇[¹⁵N]O₄

-

Isotopes and their masses:

-

Carbon-13 (¹³C): 13.003355 Da

-

Nitrogen-15 (¹⁵N): 15.000109 Da

-

-

Calculation: (15 × 12.000000) + (3 × 13.003355) + (17 × 1.007825) + (1 × 15.000109) + (4 × 15.994915) = 315.1229 Da

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical steps involved in calculating the molecular weight of the isotopically labeled compound.

Caption: Logical workflow for calculating the monoisotopic mass of an isotopically labeled compound.

References

An In-depth Technical Guide to the Physical Properties and Applications of Fmoc-Ala-OH-13C3,15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-OH-13C3,15N is a stable isotope-labeled derivative of the amino acid alanine (B10760859), protected at its amino terminus by a fluorenylmethyloxycarbonyl (Fmoc) group. The incorporation of three Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope makes this compound an invaluable tool in a variety of advanced research applications. Its primary utility lies in the synthesis of isotopically labeled peptides, which serve as internal standards for quantitative proteomics, as probes in structural biology studies using Nuclear Magnetic Resonance (NMR) spectroscopy, and in metabolic flux analysis.[1][2] The Fmoc protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing for the precise incorporation of the labeled alanine residue at specific positions within a peptide sequence.[3]

This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its characterization and application, and a visual representation of a typical experimental workflow.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its proper handling, storage, and use in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | ¹³C₃C₁₅H₁₇¹⁵NO₄ | [4] |

| Molecular Weight | 315.3 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 155-158 °C | |

| Optical Activity | [α]20/D -18°, c = 1 in DMF | |

| Isotopic Purity | ≥98 atom % ¹⁵N, ≥99 atom % ¹³C | |

| Assay Purity | ≥98% | |

| Storage Temperature | 2-8°C |

Experimental Protocols

The following sections detail standardized methodologies for the characterization and application of this compound.

Determination of Melting Point (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) general chapter <741> for determining the melting range of a substance.

Apparatus:

-

Melting point apparatus with a temperature-controlled heating block and a viewing lens.

-

Glass capillary tubes (sealed at one end).

-

Thermometer calibrated against USP Melting Point Reference Standards.

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and in a fine powdered form.

-

Capillary Loading: Introduce a small amount of the powdered sample into a glass capillary tube, ensuring the packed height of the sample is approximately 2-4 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: If the approximate melting point is known, heat the block rapidly to a temperature about 10-15°C below the expected melting point. Then, reduce the heating rate to approximately 1-2°C per minute.

-

Observation: Continuously observe the sample through the viewing lens.

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Specific Rotation

This protocol outlines the general procedure for measuring the optical activity of a chiral compound like this compound.

Apparatus:

-

Polarimeter with a sodium lamp (D-line, 589 nm).

-

Polarimeter cell (1 dm path length).

-

Analytical balance.

-

Volumetric flask.

Procedure:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., Dimethylformamide - DMF) in a volumetric flask to a known concentration (e.g., 1 g/100 mL).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

-

Sample Measurement: Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.

-

Rotation Reading: Place the cell in the polarimeter and record the observed optical rotation (α) at a constant temperature (e.g., 20°C).

-

Calculation: Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Solid-Phase Peptide Synthesis (SPPS) of a Labeled Peptide

This protocol describes a general workflow for the synthesis of a peptide containing a ¹³C and ¹⁵N labeled alanine residue using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin).

-

Fmoc-protected amino acids (including this compound).

-

Coupling reagents (e.g., HBTU, HOBt).

-

Activator base (e.g., DIPEA).

-

Deprotection solution: 20% piperidine (B6355638) in DMF.

-

Solvents: DMF, Dichloromethane (DCM).

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Cold diethyl ether.

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (e.g., this compound), coupling reagents, and activator base in DMF to pre-activate the amino acid.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether and collect the pellet by centrifugation.

-

Purification: Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Application Workflow: Quantitative Proteomics using a Labeled Peptide Standard

This compound is frequently used to synthesize stable isotope-labeled (SIL) peptides, which are then used as internal standards for the absolute quantification of proteins in complex biological samples by mass spectrometry. The following diagram illustrates a typical workflow for this application.

Caption: A typical workflow for quantitative proteomics.

Conclusion

This compound is a critical reagent for modern biological and biomedical research. Its well-defined physical properties and its utility in established experimental workflows like solid-phase peptide synthesis enable the creation of powerful tools for sensitive and accurate quantitative analysis of proteins and for the elucidation of protein structure and function. The protocols and workflow presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this isotopically labeled compound in their studies.

References

- 1. Stable Isotope Labeled Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 2. chempep.com [chempep.com]

- 3. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-534-H-0.1 [isotope.com]

A Comprehensive Technical Guide to Fmoc-Ala-OH-13C3,15N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on Fmoc-Ala-OH-13C3,15N, a stable isotope-labeled amino acid crucial for contemporary proteomics, drug development, and structural biology research. This document outlines its chemical and physical properties, provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and illustrates its role in quantitative proteomics workflows.

Core Data Presentation

This compound is a derivative of the amino acid L-alanine, where three carbon atoms are replaced with the stable isotope Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for Fmoc-based solid-phase peptide synthesis.

| Property | Value | Reference |

| CAS Number (Labeled) | 865720-15-6 | [1][2] |

| CAS Number (Unlabeled) | 35661-39-3 | [1][3] |

| Molecular Formula | (¹³C)₃C₁₅H₁₇(¹⁵N)O₄ | |

| Molecular Weight | 315.30 g/mol | |

| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N | |

| Chemical Purity | ≥98% | |

| Appearance | Solid | |

| Melting Point | 155-158 °C | |

| Optical Activity | [α]20/D -18°, c = 1 in DMF | |

| Storage Temperature | 2-8°C, desiccated, protected from light | |

| Key Applications | Peptide synthesis, Biomolecular NMR, Proteomics |

Experimental Protocols

The primary application of this compound is in the synthesis of isotopically labeled peptides. These peptides are instrumental as internal standards in quantitative mass spectrometry or for structural studies by nuclear magnetic resonance (NMR) spectroscopy. Below is a detailed, generalized protocol for the incorporation of this compound into a peptide chain using manual or automated solid-phase peptide synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

Materials and Reagents:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide resin for C-terminal amides)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine (B6355638) in DMF for Fmoc deprotection

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Alternatively, HBTU/DIPEA or HATU/DIPEA

-

-

Dichloromethane (DCM) for washing

-

Methanol (MeOH) for washing

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether for precipitation

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower molar equivalent of a coupling reagent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of a base such as N,N-Diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature to allow for the coupling reaction to proceed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and byproducts.

-

-

Confirmation of Coupling (Optional but Recommended):

-

Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a successful coupling.

-

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis: Confirm the identity and purity of the final isotopically labeled peptide using mass spectrometry and analytical HPLC.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and application of peptides labeled with this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Caption: Application of ¹³C,¹⁵N-labeled peptides in a typical quantitative proteomics workflow.

References

A Technical Guide to the Isotopic Purity of Fmoc-Ala-OH-¹³C₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic purity of Nα-(9-Fluorenylmethoxycarbonyl)-L-alanine, uniformly labeled with Carbon-13 and Nitrogen-15 (Fmoc-Ala-OH-¹³C₃,¹⁵N). Understanding and verifying the isotopic purity of this compound is critical for its effective use in advanced research and development applications.

Stable isotope-labeled amino acids are indispensable tools in proteomics, metabolomics, and pharmaceutical research.[][2] They serve as tracers for metabolic flux analysis, internal standards for precise quantification in mass spectrometry (MS), and structural probes in nuclear magnetic resonance (NMR) spectroscopy.[][3] The accuracy of these applications hinges on the precise knowledge of the isotopic enrichment of the labeled compound. Even minor deviations in isotopic purity can lead to significant errors in experimental results, potentially skewing pharmacokinetic or metabolic data.[4]

Fmoc-Ala-OH-¹³C₃,¹⁵N is an Fmoc-protected alanine (B10760859) derivative where the three carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. This M+4 mass shift makes it a valuable reagent for peptide synthesis and a standard for quantitative analysis.

Quantitative Data on Isotopic Purity

The isotopic purity of a labeled compound refers to the percentage of molecules that are enriched with the specific stable isotope compared to naturally occurring isotopes. For Fmoc-Ala-OH-¹³C₃,¹⁵N, this involves assessing the enrichment of both ¹³C and ¹⁵N. The data below, compiled from various commercial suppliers, summarizes typical specifications for this compound.

| Parameter | Specification | Supplier Example(s) |

| ¹³C Isotopic Enrichment | ≥ 99 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories |

| ¹⁵N Isotopic Enrichment | ≥ 98-99 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories |

| Chemical Purity | ≥ 95-99% | AnaSpec, Cambridge Isotope Laboratories |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity is primarily accomplished through two powerful analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap, is the most common method for determining isotopic enrichment. The high mass accuracy allows for the clear resolution and quantification of different isotopologues.

Methodology:

-

Sample Preparation: Dissolve a small, accurately weighed amount of Fmoc-Ala-OH-¹³C₃,¹⁵N in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

-

LC Separation: Inject the sample into a UHPLC/HPLC system. The chromatographic step separates the target compound from any chemical impurities, ensuring that the mass spectrum is not contaminated.

-

MS Data Acquisition: Analyze the eluent using a high-resolution mass spectrometer operating in full scan mode with electrospray ionization (ESI). The instrument's high resolution is critical to separate the mass peaks of the different isotopologues.

-

Data Processing and Analysis:

-

Spectrum Extraction: Obtain the mass spectrum corresponding to the chromatographic peak of Fmoc-Ala-OH.

-

Background Subtraction: Subtract a background spectrum to minimize noise and interference.

-

Isotopologue Identification: Identify the monoisotopic peak of the fully labeled compound (all three carbons as ¹³C and nitrogen as ¹⁵N) and the peaks of other isotopologues (e.g., M+0, M+1, M+2, M+3).

-

Extracted Ion Chromatogram (EIC): Generate an EIC for each identified isotopologue.

-

Peak Integration: Integrate the area of each EIC peak.

-

Purity Calculation: The isotopic purity is calculated based on the relative abundance of the fully labeled species compared to the sum of all related isotopic species. Corrections must be applied to account for the natural isotopic abundance of other elements (e.g., oxygen, hydrogen) in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information, confirming the position of the labels and the structural integrity of the compound. While MS gives an overall enrichment value, NMR can provide site-specific isotopic ratios. For Fmoc-Ala-OH-¹³C₃,¹⁵N, ¹³C and ¹⁵N NMR are directly applicable.

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition:

-

¹³C NMR: Acquire a quantitative ¹³C NMR spectrum. The presence of signals at chemical shifts corresponding to the alanine backbone confirms the enrichment. The high enrichment level allows for the observation of ¹³C-¹³C coupling, providing further structural confirmation.

-

¹⁵N NMR: Acquire a ¹⁵N NMR spectrum. A signal at the characteristic chemical shift for the amide nitrogen confirms ¹⁵N enrichment.

-

-

Data Analysis:

-

Integration: Integrate the signals corresponding to the labeled positions.

-

Enrichment Calculation: The isotopic enrichment at a specific site can be determined by comparing the integral of the ¹³C or ¹⁵N signal to that of an internal standard with known concentration and natural abundance, although this is less common than MS for overall purity assessment. More often, NMR is used to confirm that the labeling is at the correct positions and to ensure the absence of significant unlabeled material.

-

Visualizations

The following diagrams illustrate the workflow for purity determination and the factors influencing the final product quality.

Caption: Experimental workflow for isotopic purity determination.

Caption: Factors influencing final isotopic purity.

References

An In-depth Technical Guide to the Applications of Stable Isotopes in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of stable isotope-labeled peptides, offering detailed methodologies and quantitative data to support researchers in proteomics, drug development, and structural biology.

Introduction to Stable Isotope-Labeled Peptides

Stable isotope-labeled (SIL) peptides are synthetic peptides in which one or more atoms (typically ¹²C, ¹⁴N, or ¹H) are replaced with their heavier, non-radioactive counterparts (¹³C, ¹⁵N, or ²H/D, respectively)[1]. These heavy peptides are chemically and physically almost identical to their endogenous, or "light," counterparts, exhibiting similar reactivity, solubility, and chromatographic retention times[2]. However, their increased mass allows them to be distinguished by mass spectrometry (MS), making them invaluable tools for quantitative proteomics and other advanced analytical applications[2][3].

The most common stable isotopes used in peptide labeling are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). Oxygen-18 (¹⁸O) can also be incorporated, often enzymatically during proteolysis[3][4]. The choice of isotope depends on the specific application and the desired mass shift.

Synthesis of Stable Isotope-Labeled Peptides

The primary method for producing SIL peptides is Solid-Phase Peptide Synthesis (SPPS)[2]. This technique involves the stepwise addition of amino acids, including the desired isotopically labeled residues, to a growing peptide chain anchored to a solid resin support[2]. The most common chemistry used is Fmoc-based SPPS.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Stable Isotope-Labeled Peptide

This protocol outlines the manual synthesis of a generic SIL peptide using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (both light and desired stable isotope-labeled variants)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Reaction vessel with a sintered glass filter

-

Shaker

Procedure:

-

Resin Preparation:

-

Place the Fmoc-Rink Amide resin in the reaction vessel.

-

Add DMF to swell the resin for 30-60 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine solution in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents; either light or the desired stable isotope-labeled variant) and coupling reagents (HBTU/HOBt, 3 equivalents) in DMF.

-

Add the activator base (DIPEA, 6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a ninhydrin (B49086) test to confirm reaction completion. A negative result (beads remain colorless) indicates successful coupling.

-

Wash the resin with DMF (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating the stable isotope-labeled amino acid at the desired position.

-

-

Final Fmoc Deprotection:

-

After the final amino acid is coupled, perform a final deprotection step as described in step 2.

-

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it thoroughly.

-

Add the cleavage cocktail to the resin.

-

Incubate with agitation for 2-3 hours at room temperature.

-

Filter the solution to separate the peptide-containing cleavage mixture from the resin beads.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, discard the ether, and repeat the wash 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the peptide in a suitable buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2].

-

Collect fractions corresponding to the main product peak.

-

-

Quality Control:

-

Purity Analysis: Analyze the purified fractions using analytical RP-HPLC. Purity is determined by integrating the area of the target peptide peak relative to the total peak area at a wavelength of approximately 215 nm[2].

-

Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to verify the incorporation of the stable isotope.

-

Quantitative Data in SPPS

Table 1: Commonly Used Stable Isotope-Labeled Amino Acids and their Mass Differences.

| Amino Acid | Isotope(s) | Mass Difference (Da) | Isotopic Enrichment (%) |

| Alanine | ¹³C₃, ¹⁵N | +4 | >99% |

| Arginine | ¹³C₆, ¹⁵N₄ | +10 | >99% |

| Isoleucine | ¹³C₆, ¹⁵N | +7 | >99% |

| Leucine | ¹³C₆, ¹⁵N | +7 | >99% |

| Lysine | ¹³C₆, ¹⁵N₂ | +8 | >99% |

| Phenylalanine | ¹³C₉, ¹⁵N | +10 | >99% |

| Proline | ¹³C₅, ¹⁵N | +6 | >99% |

| Valine | ¹³C₅, ¹⁵N | +6 | >99% |

| (Data compiled from multiple sources) |

Table 2: Typical Peptide Purity and Yield in SPPS.

| Parameter | Typical Value | Notes |

| Crude Peptide Purity (HPLC) | 50-80% | Highly dependent on peptide length and sequence. |

| Purified Peptide Purity (HPLC) | >95% to >98% | For most research applications[5]. |

| Overall Yield | 10-30% of theoretical maximum | Varies significantly with peptide length, sequence complexity, and purification steps. For a 70-mer peptide, a 97% yield at each of the 140 steps (deprotection and coupling) results in a theoretical overall yield of only 1.4%[6]. |

| (Data compiled from multiple sources) |

Visualization of the SPPS Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Applications in Quantitative Proteomics

SIL peptides are instrumental in quantitative proteomics, enabling the precise measurement of protein abundance in complex biological samples.

Absolute Quantification (AQUA)

The AQUA method allows for the absolute quantification of a target protein by spiking a known amount of a corresponding SIL peptide into a biological sample before enzymatic digestion[4]. The SIL peptide serves as an internal standard. By comparing the MS signal intensities of the light (endogenous) and heavy (synthetic) peptides, the absolute amount of the endogenous peptide, and thus the protein, can be calculated[4].

-

Selection of AQUA Peptide: Choose a proteotypic peptide (a peptide unique to the target protein and readily detectable by MS) for synthesis.

-

Synthesis of SIL Peptide: Synthesize the chosen peptide with one or more stable isotope-labeled amino acids (as described in section 2.1).

-

Quantification of SIL Peptide: Accurately determine the concentration of the purified SIL peptide stock solution, typically by amino acid analysis.

-

Sample Preparation:

-

Lyse the biological sample to extract the proteins.

-

Add a known amount of the quantified SIL peptide to the protein lysate.

-

Denature, reduce, and alkylate the proteins.

-

Digest the protein mixture with a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Analyze the digested sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Develop a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the light and heavy peptide pairs.

-

-

Data Analysis:

-

Integrate the peak areas for the light and heavy peptides.

-

Calculate the ratio of the light to heavy peptide signals.

-

Determine the absolute quantity of the endogenous peptide using the known amount of the spiked-in SIL peptide.

-

References

- 1. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]

- 2. Quality control of synthetic peptides [innovagen.com]

- 3. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]

- 4. Workflow of AQUA in Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Methodological & Application

Application Note: Synthesis of Isotopically Labeled Peptides using Fmoc-Ala-OH-¹³C₃,¹⁵N

Introduction

The incorporation of stable isotope-labeled amino acids into peptides is a powerful technique for a variety of research and drug development applications.[1] By replacing specific atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), researchers can create peptides that are chemically identical to their natural counterparts but distinguishable by mass.[1][2] This enables precise and quantitative analysis in complex biological mixtures. Fmoc-Ala-OH-¹³C₃,¹⁵N is a building block used in Fmoc solid-phase peptide synthesis (SPPS) to introduce a stable isotope-labeled alanine (B10760859) residue at a specific position within a peptide sequence.[1] Key applications include quantitative proteomics using mass spectrometry (MS), structural studies via nuclear magnetic resonance (NMR) spectroscopy, and metabolic flux analysis.[1][3] The chemical reactivity of ¹³C and ¹⁵N labeled alanine is identical to that of the natural abundance amino acid, meaning standard SPPS protocols can be used without modification.[2]

Principle of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is an iterative process where a peptide chain is assembled sequentially while one end is anchored to an insoluble solid support (resin). The process involves a series of repeated cycles, with each cycle adding one amino acid to the growing peptide chain. The core steps of each cycle are:

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[4] This exposes a free amine group for the next coupling reaction.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-Ala-OH-¹³C₃,¹⁵N) is activated by a coupling reagent and added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the newly exposed amine on the peptide chain, forming a new peptide bond.[4]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity of the final peptide.[2]

These cycles are repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.[5][6]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-Ala-OH-¹³C₃,¹⁵N.

1. Materials and Reagents

-

Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[4]

-

Fmoc-Amino Acids: Fmoc-Ala-OH-¹³C₃,¹⁵N and other required Fmoc-protected amino acids.

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cold diethyl ether

-

-

Reagents:

2. Synthesis Workflow

The overall workflow for SPPS is depicted below.

3. Detailed Synthesis Cycle Protocol

This protocol describes a single cycle for adding Fmoc-Ala-OH-¹³C₃,¹⁵N to the growing peptide chain.

Step 1: Resin Swelling

-

Place the resin in a peptide synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.[2]

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the swollen resin.

-

Agitate the vessel for 5-10 minutes.[2]

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.[2]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

Step 3: Coupling of Fmoc-Ala-OH-¹³C₃,¹⁵N

-

In a separate vial, dissolve Fmoc-Ala-OH-¹³C₃,¹⁵N (3-5 equivalents relative to resin loading) and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.[2]

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes. This is the "pre-activation" step.[2]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.[2] Longer coupling times may be needed for difficult sequences.[4]

-

After the coupling is complete, drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove unreacted reagents.[2]

Step 4: Monitoring the Reaction

-

Perform a Kaiser test on a small sample of resin beads.[2]

-

Positive result (blue beads): Indicates incomplete coupling (free amines are present). A second coupling (recoupling) may be necessary.

-

Negative result (yellow/colorless beads): Indicates a complete coupling reaction.[2]

Step 5: Repeat Cycle

-

If the coupling is complete, proceed to the deprotection step (Step 2) for the next amino acid in the sequence.

The iterative cycle of deprotection and coupling is the core of the synthesis process.

4. Final Cleavage and Deprotection

-

After the final synthesis cycle, wash the peptide-resin with DMF, then DCM, and dry it thoroughly under vacuum.[8]

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the appropriate cleavage cocktail (see Table 3) to the resin (approx. 10 mL per gram of resin).[2]

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[2]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

5. Peptide Precipitation and Purification

-

Precipitate the peptide by adding the acidic filtrate to a large volume of cold diethyl ether.[8]

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold ether and dry it.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the ¹³C,¹⁵N-labeled peptide.[2]

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[2]

Data Presentation

Table 1: Reagents for a Standard Manual Synthesis Cycle (0.1 mmol scale)

| Reagent/Material | Quantity/Concentration | Purpose |

| Peptide-Resin | ~200-300 mg (depending on loading) | Solid support for synthesis |

| Fmoc-Ala-OH-¹³C₃,¹⁵N | 3-5 equivalents (0.3-0.5 mmol) | Isotope-labeled building block |

| Coupling Reagent (e.g., HBTU) | 3-5 equivalents (0.3-0.5 mmol) | Activates the amino acid |

| Base (e.g., DIPEA) | 6-10 equivalents (0.6-1.0 mmol) | Catalyzes the coupling reaction |

| Deprotection Reagent | 20% Piperidine in DMF | Removes the N-terminal Fmoc group |

| Solvents (DMF, DCM) | As needed | Washing and reaction medium |

Table 2: Standard Protocol Parameters

| Step | Parameter | Typical Value/Duration | Notes |

| Resin Swelling | Time | 30 - 60 minutes | Essential for reaction efficiency.[4] |

| Fmoc Deprotection | Time | 2 steps: 5-10 min, then 15-20 min | Ensures complete removal of the Fmoc group.[7] |

| Amino Acid Activation | Time | 1 - 5 minutes | Pre-activation before adding to the resin.[7] |

| Coupling Reaction | Time | 1 - 4 hours | Can be monitored with a Kaiser test.[2][7] |

| Cleavage and Deprotection | Time | 2 - 3 hours | Time depends on the specific peptide sequence.[2] |

| Temperature | All steps | Room Temperature | Standard condition for manual synthesis. |

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

| Reagent Name | Composition (v/v/w) | Target Residues / Use Case |

| TFA/TIS/H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | General purpose, for peptides without sensitive residues like Cys, Met, or Trp.[5] |

| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | "Universal" cocktail, effective for peptides containing Trp, Met, Cys, and Arg.[5][6] |

| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5% w/w) | Specifically designed to minimize the oxidation of methionine residues.[9] |

| TFA/DCM | TFA (1%) in DCM | For cleavage from hyper-acid-sensitive resins (e.g., 2-chlorotrityl) to yield a fully protected peptide.[10] |

Abbreviations: TFA = Trifluoroacetic Acid; TIS = Triisopropylsilane; EDT = 1,2-Ethanedithiol; DMS = Dimethylsulfide; DCM = Dichloromethane.

References

- 1. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 2. benchchem.com [benchchem.com]

- 3. Incorporation of isotopically enriched amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

Application Note: Absolute Quantification of Signaling Proteins Using Fmoc-Ala-OH-13C3,15N in Mass Spectrometry-Based Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry-based proteomics has become an indispensable tool for the quantitative analysis of complex biological systems. The ability to accurately measure protein abundance is crucial for understanding cellular processes, identifying biomarkers, and developing novel therapeutics. One of the gold-standard methodologies for absolute protein quantification is the Absolute QUantification (AQUA) strategy.[1][2][3] This technique utilizes stable isotope-labeled synthetic peptides as internal standards to precisely measure the amount of a target protein in a complex mixture.

This application note details the use of Fmoc-Ala-OH-13C3,15N, a stable isotope-labeled amino acid, for the synthesis of an AQUA peptide and its application in the absolute quantification of a key signaling protein. The protocol outlines the solid-phase peptide synthesis of a proteotypic peptide, its use as an internal standard in a typical quantitative proteomics workflow, and the subsequent data analysis.

This compound is an ideal reagent for this purpose, providing a defined mass shift (+4 Da) for the resulting peptide, allowing for clear differentiation from its endogenous counterpart in the mass spectrometer.[4] The Fmoc protecting group facilitates its use in standard solid-phase peptide synthesis protocols.

Application: Absolute Quantification of MEK1 Kinase

To illustrate the utility of this compound, we describe a method for the absolute quantification of Mitogen-activated protein kinase kinase 1 (MEK1), a central component of the MAPK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making the precise quantification of its components critical for both basic research and clinical applications.

Key Features of this compound in this Application:

-

Precise Mass Shift: The incorporation of three ¹³C and one ¹⁵N isotopes provides a distinct and unambiguous mass difference between the labeled and unlabeled peptide.

-

Chemical Equivalence: The labeled peptide is chemically identical to the native peptide, ensuring co-elution during liquid chromatography and similar ionization efficiency in the mass spectrometer.[1]

-

High Isotopic Purity: Commercially available this compound typically has high isotopic enrichment (e.g., 99 atom % ¹³C, 98 atom % ¹⁵N), minimizing isotopic interference.[4]

-

Compatibility: It is fully compatible with standard Fmoc-based solid-phase peptide synthesis chemistry.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained using this approach. The data is representative and will vary depending on the specific peptide, protein, sample matrix, and instrumentation used.

Table 1: Properties of the Target Proteotypic Peptide for MEK1

| Property | Value |

| Target Protein | MEK1 (MAP2K1) |

| UniProt ID | Q02750 |

| Proteotypic Peptide Sequence | IGLQGA SFGVCSYIDVSR |

| Labeled Amino Acid | Alanine (A) |

| Isotopic Label | ¹³C₃,¹⁵N |

| Mass Shift | +4 Da |

| Parent Ion (Light) [M+2H]²⁺ | 995.0 m/z |

| Parent Ion (Heavy) [M+2H]²⁺ | 997.0 m/z |

Table 2: LC-MS/MS Parameters for MRM/SRM Analysis

| Parameter | Setting |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions (Light) | Q1: 995.0, Q3: 866.4 (y₇), 979.5 (y₈), 1108.6 (y₉) |

| MRM Transitions (Heavy) | Q1: 997.0, Q3: 870.4 (y₇), 983.5 (y₈), 1112.6 (y₉) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 ms |

Table 3: Example Quantification of MEK1 in A431 Cell Lysate

| Sample | Total Protein (µg) | Spike-in AQUA Peptide (fmol) | Calculated Endogenous MEK1 (fmol) | MEK1 Abundance (fmol/µg total protein) |

| Untreated | 50 | 100 | 25.4 | 0.51 |

| EGF Stimulated (10 min) | 50 | 100 | 26.1 | 0.52 |

| MEK Inhibitor Treated | 50 | 100 | 24.8 | 0.50 |

Experimental Protocols

Protocol 1: Synthesis of the MEK1 AQUA Peptide

This protocol describes the solid-phase synthesis of the MEK1 proteotypic peptide (IGLQGASFGVCSYIDVSR) with a labeled Alanine using this compound.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the next Fmoc-amino acid in the sequence (starting from the C-terminus) by dissolving it in DMF with DIC and Oxyma Pure.

-

For the incorporation of the labeled alanine, use this compound.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide using reverse-phase HPLC.

-

Characterization and Quantification: Confirm the identity and purity of the synthesized peptide by mass spectrometry. Determine the precise concentration of the AQUA peptide stock solution by amino acid analysis.

Protocol 2: Absolute Quantification of MEK1 in Cell Lysates

Materials:

-

Cultured cells (e.g., A431 cells)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Synthesized and quantified MEK1 AQUA peptide

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Cell Lysis: Lyse the cultured cells with lysis buffer.

-

Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.

-

Sample Preparation:

-

Take a defined amount of total protein (e.g., 50 µg) from each sample.

-

Spike in a known amount of the MEK1 AQUA peptide (e.g., 100 fmol).

-

-

Reduction and Alkylation: Reduce the disulfide bonds by adding DTT and incubating at 60°C. Alkylate the free thiols by adding IAA and incubating in the dark.

-

Tryptic Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin. Digest overnight at 37°C.

-

Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Analyze the samples on an LC-MS/MS system operating in MRM or SRM mode.

-

Use the pre-determined transitions for both the light (endogenous) and heavy (AQUA) MEK1 peptides.

-

-

Data Analysis:

-

Integrate the peak areas for the light and heavy peptide transitions.

-

Calculate the ratio of the light to heavy peak areas.

-

Determine the absolute amount of the endogenous MEK1 peptide using the following formula: Amount of Endogenous Peptide = (Peak Area Light / Peak Area Heavy) * Amount of Spiked-in AQUA Peptide

-

Normalize the amount of MEK1 to the total protein amount to get the abundance in fmol/µg.

-

Visualizations

MAPK/ERK Signaling Pathway

Caption: The MAPK/ERK signaling cascade.

Experimental Workflow for Absolute Quantification

Caption: AQUA workflow for MEK1 quantification.

Conclusion

The use of this compound for the synthesis of AQUA peptides provides a robust and accurate method for the absolute quantification of proteins in complex biological samples. This approach, as demonstrated for the key signaling protein MEK1, offers high sensitivity and specificity, making it an invaluable tool for researchers in basic science, drug discovery, and clinical proteomics. The detailed protocols and representative data presented here serve as a guide for implementing this powerful quantitative proteomics strategy.

References

- 1. Absolute Quantification: AQUA [bpmsf.ucsd.edu]

- 2. Protein AQUA™ Applications [sigmaaldrich.com]

- 3. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. papers.nips.cc [papers.nips.cc]

Application Notes and Protocols for Labeling Peptides with Fmoc-Ala-OH-¹³C₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific incorporation of stable isotope-labeled amino acids into peptides is a powerful technique in proteomics, drug development, and structural biology. The use of Fmoc-Ala-OH-¹³C₃,¹⁵N, a derivative of alanine (B10760859) containing three ¹³C atoms and one ¹⁵N atom, provides a distinct mass shift that enables precise quantification of peptides by mass spectrometry (MS) and facilitates structural studies by nuclear magnetic resonance (NMR) spectroscopy.[1][2] These labeled peptides serve as ideal internal standards in quantitative proteomics, helping to correct for variations in sample preparation and instrument response.[3][4] The chemical reactivity of Fmoc-Ala-OH-¹³C₃,¹⁵N is identical to its unlabeled counterpart, allowing for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5]

This document provides a detailed protocol for the incorporation of Fmoc-Ala-OH-¹³C₃,¹⁵N into synthetic peptides using manual or automated Fmoc SPPS. It also outlines the applications of the resulting isotopically labeled peptides.

Properties of Fmoc-Ala-OH-¹³C₃,¹⁵N

| Property | Value |

| Molecular Formula | C₁₅¹³C₃H₁₇¹⁵NO₄ |

| Molecular Weight | 315.30 g/mol |

| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N |

| Appearance | White to off-white solid |

| Storage | Store at -20°C for long-term stability |

Data sourced from MedChemExpress and Sigma-Aldrich.

Experimental Protocols

The following is a generalized protocol for the manual incorporation of Fmoc-Ala-OH-¹³C₃,¹⁵N into a peptide sequence using Fmoc-based solid-phase peptide synthesis. This protocol can be adapted for automated peptide synthesizers.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-Ala-OH-¹³C₃,¹⁵N

-

Other required Fmoc-protected amino acids

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure

-

Alternatively: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-Diisopropylethylamine (DIPEA)

-

-

Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Kaiser test kit (for monitoring coupling completion)

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Step-by-Step Protocol

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes, then drain. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

Amino Acid Coupling (for Fmoc-Ala-OH-¹³C₃,¹⁵N):

-

In a separate vial, dissolve 2-5 equivalents of Fmoc-Ala-OH-¹³C₃,¹⁵N and a similar molar equivalent of a coupling activator like Oxyma in DMF.

-

Add the coupling agent (e.g., DIC, 2-5 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove unreacted reagents.

-

Monitoring Coupling Completion (Kaiser Test): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Purification and Analysis:

-

Centrifuge the mixture to pellet the crude peptide and decant the ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity, purity, and isotopic incorporation of the peptide by mass spectrometry and, if required, NMR.

-

Quantitative Data Summary

The following table provides a general guide for the quantities of reagents used in the synthesis. These may need to be optimized depending on the specific peptide sequence and scale of the synthesis.

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Amino Acid (unlabeled) | 3 - 5 |

| Fmoc-Ala-OH-¹³C₃,¹⁵N | 2 - 5 |

| Coupling Activator (e.g., Oxyma) | 3 - 5 |

| Coupling Agent (e.g., DIC) | 3 - 5 |

| Base (for HBTU coupling, e.g., DIPEA) | 6 - 10 |

Note: For labeled amino acids, it is common to use a slightly lower number of equivalents to conserve the more expensive reagent, though this may require longer coupling times or double coupling.

Applications of Peptides Labeled with Fmoc-Ala-OH-¹³C₃,¹⁵N

The primary application of peptides synthesized with Fmoc-Ala-OH-¹³C₃,¹⁵N is as internal standards for quantitative mass spectrometry.

Quantitative Proteomics Workflow

Caption: Workflow for absolute quantification using a labeled peptide standard.

By adding a known quantity of the heavy isotope-labeled peptide to a biological sample, the endogenous, unlabeled (light) version of the peptide can be accurately quantified by comparing the peak areas of the light and heavy peptides in the mass spectrum. This method, often referred to as Stable Isotope Dilution (SID), is the gold standard for peptide and protein quantification.

Other applications include:

-

Structural Biology (NMR): The ¹³C and ¹⁵N labels can be used as specific probes in NMR experiments to study peptide and protein structure, dynamics, and interactions.

-

Metabolic Flux Analysis: Labeled peptides can be used to trace the metabolic fate of amino acids in cellular systems.

Conclusion

Fmoc-Ala-OH-¹³C₃,¹⁵N is a valuable tool for the synthesis of isotopically labeled peptides. The straightforward incorporation of this labeled amino acid using standard SPPS protocols allows researchers to generate high-quality internal standards for precise and accurate quantification in mass spectrometry-based proteomics. The resulting labeled peptides are also powerful reagents for detailed studies in structural biology and metabolism, making them indispensable for both basic research and the development of new therapeutics.

References

Application Notes and Protocols for Fmoc-Ala-OH-¹³C₃,¹⁵N in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-OH-¹³C₃,¹⁵N is a stable isotope-labeled amino acid that serves as a critical tool in modern proteomics, metabolic research, and drug development.[1] Its incorporation into synthetic peptides allows for precise tracking and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N results in a stable, heavier variant of alanine (B10760859) that is chemically identical to its natural counterpart, ensuring that its reactivity in peptide synthesis is unchanged.[2] These application notes provide detailed protocols and comparative data for the efficient coupling of Fmoc-Ala-OH-¹³C₃,¹⁵N in solid-phase peptide synthesis (SPPS).

Applications of Peptides Labeled with Fmoc-Ala-OH-¹³C₃,¹⁵N

Peptides synthesized with this isotopic label are invaluable for a range of applications, including:

-

Quantitative Proteomics: Used as internal standards for the accurate quantification of proteins and peptides in complex biological samples.[3]

-

Metabolic Flux Analysis: Enables the tracing of metabolic pathways involving alanine, providing insights into cellular metabolism.[1]

-

Structural Biology: Solid-state NMR studies of peptides with ¹³C and ¹⁵N labels provide detailed structural information, such as torsion angles and intermolecular organization.

-

Drug Development: Facilitates the study of drug-target interactions, pharmacokinetics, and metabolic stability of peptide-based therapeutics.

Comparative Analysis of Coupling Methods

The choice of coupling reagent is critical for achieving high yields and purity in SPPS. While the chemical reactivity of Fmoc-Ala-OH-¹³C₃,¹⁵N is identical to the unlabeled form, the efficiency of the coupling reaction can be sequence-dependent and is significantly influenced by the chosen coupling reagent. Alanine is not typically considered a "difficult" amino acid to couple; however, for challenging sequences or to ensure the efficient incorporation of the expensive labeled residue, a highly efficient coupling reagent is recommended.

Below is a summary of commonly used coupling reagents and their performance characteristics for standard amino acid couplings.

| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Disadvantages |

| HATU | Uronium/Aminium Salt | Very High | Fast reaction times, high efficiency, especially for sterically hindered couplings, lower risk of racemization. | Higher cost. |

| HBTU | Uronium/Aminium Salt | High | Effective and commonly used. | Less reactive than HATU, slightly higher risk of racemization. |

| HCTU | Uronium/Aminium Salt | High | More reactive than HBTU. | |

| COMU | Uronium/Aminium Salt | Very High | Superior racemization suppression compared to HOBt-based reagents. | Higher cost. |

| DIC/Oxyma | Carbodiimide/Additive | High | Cost-effective, good performance. | Can be slower than uronium salts. |

| PyBOP | Phosphonium Salt | High | Effective coupling reagent. | Can be less efficient than HATU for difficult couplings. |

Experimental Protocols

General Protocol for a Single Coupling Cycle of Fmoc-Ala-OH-¹³C₃,¹⁵N

This protocol describes a standard manual coupling cycle for incorporating Fmoc-Ala-OH-¹³C₃,¹⁵N into a growing peptide chain on a solid support.

Materials:

-

Resin with N-terminal Fmoc-deprotected peptide

-

Fmoc-Ala-OH-¹³C₃,¹⁵N

-

Coupling reagent (e.g., HATU, HBTU, or DIC)

-

Additive (e.g., OxymaPure®, if using DIC)

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Solvent: Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine (B6355638) in DMF for Fmoc deprotection

-

Dichloromethane (DCM)

-

Kaiser test kit